3,4-Dichloroaniline-13C6
Description
Significance of Carbon-13 Labeling in Chemical and Biological Studies
Carbon, the fundamental element of life, has a common stable isotope, Carbon-12 (¹²C), and a much rarer stable isotope, Carbon-13 (¹³C), which accounts for about 1.1% of natural carbon. rsc.org The key advantage of using ¹³C-labeled compounds is that they are chemically identical to their unlabeled counterparts but have a slightly higher mass. This mass difference allows them to be distinguished and quantified using mass spectrometry, a powerful analytical technique.
Furthermore, because ¹³C has a non-zero spin quantum number, it is active in Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org This property enables detailed structural analysis of molecules and the study of metabolic pathways in living organisms without the health risks associated with radioactive isotopes like Carbon-14. wikipedia.orgfiveable.me The use of ¹³C-labeled compounds is widespread, from investigating drug metabolism and pharmacokinetics to understanding complex biochemical pathways and environmental processes. symeres.com
Role of 3,4-Dichloroaniline (B118046) as a Model Compound in Environmental and Toxicological Research
3,4-Dichloroaniline (3,4-DCA) is an organic compound that serves as a crucial intermediate in the manufacturing of various products, including dyes, pharmaceuticals, and notably, several widely used herbicides such as diuron (B1670789), linuron (B1675549), and propanil (B472794). nih.govresearchgate.netwikipedia.org Its prevalence in industrial applications and its formation as a degradation product of these herbicides contribute to its presence in the environment. researchgate.netnih.gov
Due to its persistence and potential toxicity to aquatic life and other organisms, 3,4-DCA is a compound of significant environmental concern. nih.govnih.govtandfonline.com It has been the subject of numerous toxicological studies to understand its effects on living systems, including its potential to cause chromosomal aberrations and reproductive toxicity. researchgate.net Its well-documented environmental and toxicological profile makes it an ideal model compound for research aimed at understanding the fate and impact of chloroaniline derivatives in various ecosystems. nih.gov
Rationale for Employing 3,4-Dichloroaniline-13C6 in Advanced Investigations
The use of 3,4-Dichloroaniline-¹³C₆, where all six carbon atoms in the benzene (B151609) ring are the ¹³C isotope, provides a powerful tool for advanced scientific investigations. The primary rationale for its use is to act as an internal standard in analytical chemistry. When studying environmental samples or biological tissues, it is often challenging to accurately quantify the amount of native (unlabeled) 3,4-DCA present due to complex matrices that can interfere with the analysis.
By adding a known amount of 3,4-Dichloroaniline-¹³C₆ to the sample, researchers can use it as a reference point. Since the labeled and unlabeled compounds behave almost identically during extraction and analysis, any loss of the target compound during these steps will be mirrored by a proportional loss of the labeled standard. This allows for highly accurate quantification of the native 3,4-DCA. This technique is particularly valuable in fate and metabolism studies, where it is crucial to distinguish between the compound administered for the study and any pre-existing background levels. researchgate.net For instance, studies have utilized ¹⁴C-labeled 3,4-DCA to trace its fate in sediment-water systems, demonstrating its mineralization and formation of non-extractable residues. researchgate.net The use of the stable ¹³C isotope offers similar tracing capabilities without the complexities of handling radioactive material.
Compound Information
The table below summarizes the key identifiers for the compounds discussed in this article.
| Compound Name | Other Names | CAS Number | Molecular Formula |
| 3,4-Dichloroaniline | 1-amino-3,4-dichlorobenzene | 95-76-1 nih.gov | C₆H₅Cl₂N nih.gov |
| 3,4-Dichloroaniline-¹³C₆ | 3,4-Dichlorobenzenamine | 89059-40-5 isotope.com | ¹³C₆H₅Cl₂N isotope.com |
The physical and chemical properties of these compounds are detailed in the following table.
| Property | 3,4-Dichloroaniline | 3,4-Dichloroaniline-¹³C₆ |
| Appearance | Light tan to dark gray crystals or brown solid nih.gov | Tan to Brown Solid isotope.com |
| Molecular Weight | 162.01 g/mol wikipedia.org | 167.97 g/mol isotope.com |
| Melting Point | 66–71 °C wikipedia.org | 69 – 71 °C isotope.com |
| Boiling Point | 272 °C wikipedia.org | Not Available |
| Solubility in Water | 92 mg/L at 20 °C wikipedia.org | Not Available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYWXFYBZPNOFX-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514654 | |
| Record name | 3,4-Dichloro(~13~C_6_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89059-40-5 | |
| Record name | 3,4-Dichloro(~13~C_6_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization of 3,4 Dichloroaniline 13c6
Methodologies for Isotopic Labeling of Aniline (B41778) Derivatives
The synthesis of isotopically labeled aniline derivatives, such as 3,4-Dichloroaniline-13C6, relies on strategic, multi-step chemical conversions. The primary goal is to build the target molecule from a starting material that already contains the heavy isotopes.
Pathways for [13C6]-Aniline Incorporation
A primary and efficient pathway to synthesize this compound begins with a fully labeled precursor, [13C6]-Aniline. This starting material ensures that all six carbon atoms in the aromatic ring are Carbon-13. The synthesis then proceeds through electrophilic aromatic substitution, where chlorine atoms are introduced onto the labeled ring.
A common industrial method for producing the unlabeled 3,4-dichloroaniline (B118046) is the catalytic hydrogenation of 3,4-dichloro-1-nitrobenzene. google.comwikipedia.orggoogle.com Applying this logic to the labeled synthesis, a plausible route involves:
Nitration: Starting with [13C6]-Benzene, a nitration reaction is performed to produce [13C6]-Nitrobenzene.
Chlorination: The subsequent dichlorination of the nitrobenzene (B124822) ring is directed by the nitro group to yield 3,4-dichloro-1-nitrobenzene-13C6.
Reduction: The final step is the reduction of the nitro group to an amine, yielding the target compound, this compound. youtube.com
Alternatively, direct chlorination of [13C6]-Aniline can be employed, though this may require protective steps for the amine group to control the regioselectivity and prevent unwanted side reactions.
Multi-step Conversion Strategies for Analogous Labeled Compounds
The strategies for synthesizing labeled compounds often involve a series of well-established reactions tailored to achieve the desired isotopic incorporation and substitution pattern. libretexts.orglibretexts.org The synthesis of analogous labeled compounds, such as [13C6]-3,5-dichloroaniline, provides a clear example of these multi-step conversions. researchgate.netresearchgate.net This synthesis was successfully achieved in three steps starting from [13C6]-Aniline or its hydrochloride salt. researchgate.netresearchgate.net
These multi-step sequences are fundamental in synthetic organic chemistry, allowing for the precise placement of functional groups on the isotopically labeled aromatic ring. youtube.com The order in which reactions are performed is critical. For instance, introducing a meta-directing group (like a nitro group) before a subsequent substitution will yield a meta-substituted product, whereas starting with an ortho-, para-directing group will lead to those isomers. libretexts.org This control over the reaction sequence is essential for the successful synthesis of a specific isomer like this compound.
Spectroscopic Characterization of this compound
Confirming the successful synthesis and isotopic labeling of this compound requires detailed spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose, providing unambiguous evidence of the molecular structure and the position of the 13C labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Confirmation
NMR spectroscopy analyzes the magnetic properties of atomic nuclei. For this compound, both Carbon-13 and Proton NMR are used to verify the structure.
In a standard 13C NMR spectrum of unlabeled 3,4-dichloroaniline, only carbons attached to a hydrogen atom typically give strong signals, while quaternary carbons (those bonded to other carbons or substituents) are weaker. oregonstate.edu However, in this compound, all six carbon atoms of the benzene (B151609) ring are the 13C isotope. This results in a spectrum where all six carbon signals are readily observed.
Furthermore, the close proximity of multiple 13C nuclei leads to complex carbon-carbon (13C-13C) spin-spin coupling, which is not observed in unlabeled compounds due to the low natural abundance (1.1%) of 13C. compoundchem.com This coupling pattern provides definitive proof of the [13C6] labeling. The chemical shifts are influenced by the substituents on the ring (the amino group and the two chlorine atoms). spectrabase.com
Based on data for the unlabeled compound, the expected chemical shifts for the carbon atoms in this compound are presented below.
| Carbon Position | Expected Chemical Shift (ppm) |
|---|---|
| C1 (-NH2) | ~145.5 |
| C2 | ~116.5 |
| C3 (-Cl) | ~132.5 |
| C4 (-Cl) | ~121.0 |
| C5 | ~130.5 |
| C6 | ~115.5 |
Note: Data are estimated based on typical values for unlabeled 3,4-dichloroaniline in a deuterated solvent. Actual values may vary slightly. spectrabase.com
The 1H NMR spectrum provides information about the hydrogen atoms (protons) on the aromatic ring. For this compound, there are three distinct protons. Their signals and splitting patterns confirm the 3,4-substitution pattern. chemicalbook.comnih.gov Each proton signal is split into a characteristic pattern by its neighboring protons. Additionally, each proton signal will exhibit coupling to the 13C atom it is directly attached to, further confirming the isotopic labeling.
The expected proton NMR data, based on the unlabeled compound, is detailed in the following table.
| Proton Position | Expected Chemical Shift (ppm) | Splitting Pattern |
|---|---|---|
| H-2 | ~6.95 | Doublet (d) |
| H-5 | ~7.15 | Doublet of doublets (dd) |
| H-6 | ~6.60 | Doublet of doublets (dd) |
Note: Data are estimated based on typical values for unlabeled 3,4-dichloroaniline. J-coupling values and chemical shifts may vary based on solvent and instrument frequency. chemicalbook.com
Mass Spectrometry (MS) for Purity and Isotopic Integrity Assessment
Mass spectrometry (MS) is a primary analytical technique for assessing the purity and isotopic integrity of this compound. High-resolution mass spectrometry (HRMS), particularly with techniques like Time-of-Flight (TOF), offers high mass accuracy, which allows for the precise determination of the compound's elemental composition and the quantification of its labeled components almacgroup.comresearchgate.net.
When coupled with liquid chromatography (LC-MS/MS), this method allows for the separation of the target compound from any potential impurities before mass analysis nih.govresearchgate.net. The mass spectrometer is typically operated in a full scan mode to determine the parent ions of the compound nih.gov. For this compound, the expected molecular weight is approximately 167.97 g/mol , accounting for the six ¹³C atoms, in contrast to the ~162.01 g/mol of the unlabeled compound wikipedia.orgisotope.com. The mass spectrum provides critical data on the mass-to-charge ratio (m/z) of the molecule, confirming the successful incorporation of the ¹³C atoms and revealing the presence of any non-labeled or partially labeled species.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | ¹³C₆H₅Cl₂N |
| Molecular Weight | 167.97 |
| Chemical Purity | ≥98% |
| Isotopic Purity | 99% |
This table contains data derived from multiple sources isotope.comnih.gov.
Isotopic Purity Determination
The determination of isotopic purity is a critical step to ensure the reliability of this compound as an internal standard. This process quantifies the percentage of the molecule that is fully labeled with the ¹³C isotope. Advances in high-resolution mass spectrometry have greatly improved the resolution between different isotopologues (molecules that differ only in their isotopic composition), enabling more accurate quantification almacgroup.comresearchgate.net.
The procedure involves the following steps:
Analysis by HRMS: The sample is analyzed using an optimized method, often UHPLC-MS, to separate the compound of interest from interferences almacgroup.com.
Data Extraction: High-resolution mass spectra are obtained. The distinct mass peaks for the fully labeled compound ([M]), and any species with fewer than six ¹³C atoms ([M-1], [M-2], etc.), are identified. Extracted Ion Chromatograms (EIC) are generated for each of these isotopologues almacgroup.com.
Correction for Natural Isotope Abundance: A crucial correction must be applied. The mass peaks of the labeled compound can include contributions from the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ³⁷Cl) in the unlabeled or lesser-labeled species researchgate.net. The analysis involves calculating and subtracting these natural isotopic contributions from the observed peak intensities to get a corrected intensity for each representative isotopolog ion almacgroup.comresearchgate.net.
Calculation of Isotopic Purity: After correction, the isotopic purity is calculated by comparing the intensity of the fully labeled ion to the sum of intensities of all relevant isotopic species. For this compound, an isotopic purity of 99% indicates that 99% of the molecules contain six ¹³C atoms isotope.com.
Table 2: Mass Spectrometry Parameters for Dichloroaniline Analysis
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring | Multiple Reaction Monitoring (MRM) |
| Sheath Gas Temperature | 250 °C |
| Sheath Gas Flow Rate | 11.0 L/min |
| Nozzle Voltage | 500 V |
| Capillary Voltage | 3500 V |
| Drying Gas Temperature | 300 °C |
This table presents typical instrument settings for the analysis of dichloroanilines by LC-MS/MS, which would be adapted for the labeled analogue nih.gov.
Analytical Method Development Utilizing 3,4 Dichloroaniline 13c6
Role of 3,4-Dichloroaniline-13C6 as an Internal Standard in Quantitative Analysis
The use of this compound as an internal standard is fundamental to developing robust and accurate quantitative analytical methods. When a known amount of this stable isotope-labeled standard is added to a sample at the beginning of the analytical process, it co-extracts and co-elutes with the native 3,4-dichloroaniline (B118046). By measuring the ratio of the native analyte's signal to the internal standard's signal, analysts can achieve precise and accurate quantification, even in the presence of sample loss during preparation or fluctuations in instrument performance.
Calibration and Linearity for Quantitative Assays
In quantitative analysis, establishing a linear relationship between the concentration of an analyte and the instrument's response is crucial. The use of this compound facilitates the generation of highly linear calibration curves, which are essential for accurate measurement across a range of concentrations. By plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration, variations in injection volume or instrument sensitivity are normalized. This approach leads to excellent linearity, typically with correlation coefficients (R²) greater than 0.99.
For instance, in methods developed for the analysis of 3,4-dichloroaniline in complex matrices, excellent linearity has been demonstrated over various concentration ranges.
Table 1: Example of Calibration and Linearity Data for 3,4-Dichloroaniline Analysis
| Analyte | Concentration Range (mg/L) | Correlation Coefficient (R²) |
|---|---|---|
| 3,4-Dichloroaniline | 0.001 - 1.000 | > 0.996 |
This table represents typical performance data for the analysis of 3,4-dichloroaniline, achieved through methods that rely on robust internal standardization, such as with this compound.
Precision and Sensitivity Enhancements in Trace Analysis
The addition of this compound is instrumental in improving both the precision and sensitivity of analytical methods for its unlabeled counterpart. Precision, often expressed as the relative standard deviation (RSD), is enhanced because the internal standard corrects for random errors that can occur during sample handling and analysis. This leads to highly reproducible results, with RSD values typically below 15%.
Sensitivity, defined by the method's limit of detection (LOD) and limit of quantitation (LOQ), is also improved. The internal standard helps to distinguish the analyte signal from background noise, allowing for the reliable detection and quantification of 3,4-dichloroaniline at very low concentrations (in the µg/kg range).
Table 2: Method Sensitivity and Precision for 3,4-Dichloroaniline
| Parameter | Analyte | Value (µg/kg) |
|---|---|---|
| Limit of Detection (LOD) | 3,4-Dichloroaniline | 0.6 |
| Limit of Quantitation (LOQ) | 3,4-Dichloroaniline | 2.0 |
| Spiked Level (mg/kg) | Recovery (%) | Precision (RSD, %) |
| 0.001 | 75.3 - 86.0 | 2.1 - 8.5 |
| 0.010 | 78.2 - 98.1 | 1.4 - 11.9 |
| 0.100 | 80.5 - 95.3 | 2.5 - 7.8 |
| 1.000 | 82.1 - 92.7 | 3.1 - 6.4 |
This table illustrates the high sensitivity and excellent precision and accuracy (recovery) achieved in the analysis of 3,4-dichloroaniline, which is critically supported by the use of an appropriate internal standard like its 13C6-labeled form.
Mitigation of Matrix Effects in Complex Samples
Matrix effects are a significant challenge in trace analysis, especially when working with complex environmental or biological samples like soil, water, or food products. These effects, caused by co-extracting compounds that can suppress or enhance the analyte's ionization in the mass spectrometer source, lead to inaccurate quantification. Because this compound has nearly identical physicochemical properties to the native analyte, it experiences the same matrix effects. By calculating the ratio of the analyte to the internal standard, these effects are effectively canceled out, leading to more accurate and reliable results. The use of an isotope-labeled internal standard is widely regarded as the gold standard for compensating for matrix effects in LC-MS analysis.
Chromatographic Techniques for Separation and Detection
The analysis of 3,4-dichloroaniline, facilitated by the use of this compound, predominantly relies on advanced chromatographic techniques coupled with mass spectrometry for their high selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methodologies
GC-MS/MS provides a highly selective and sensitive alternative to LC-based methods for the determination of 3,4-dichloroaniline. Due to the polarity and low volatility of anilines, derivatization is often a necessary step prior to GC analysis. As discussed, acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or the similar heptafluorobutyric anhydride (HFBA) is a common strategy.
Sample preparation for GC-MS/MS analysis can be extensive, involving steps to isolate the analyte from complex matrices. Techniques such as simultaneous steam distillation-extraction (SDE) followed by liquid-liquid extraction (LLE) have been employed to extract and concentrate dichloroanilines from samples like human urine. The use of an isotopically labeled internal standard like this compound is critical in these multi-step procedures to account for analyte losses during preparation.
The GC separation is typically performed on a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The oven temperature is programmed to ramp from a lower initial temperature to a higher final temperature to effectively separate the analytes. For example, a program might start at 70°C, ramp to 150°C, and then increase further to 280°C to elute all compounds of interest. Following separation, the tandem mass spectrometer is operated in SRM mode to provide unequivocal identification and precise quantification.
High-Resolution Mass Spectrometry (HRMS) for Specificity
The high mass accuracy of HRMS allows for the determination of the elemental composition of ions, which helps in differentiating the target analyte from matrix interferences with the same nominal mass. The use of this compound, which has a mass shift of 6 Da compared to the unlabeled 3,4-DCA, provides an additional layer of specificity. The instrument can be programmed to monitor for the exact masses of both the analyte and the internal standard, virtually eliminating the possibility of false positives. This is particularly advantageous in complex sample matrices where isobaric interferences are common. While direct studies detailing the use of this compound with HRMS are not prevalent in the reviewed literature, the principle has been demonstrated with other 13C-labeled compounds, such as the use of [13C12]-labeled TCAB in GC/HRMS for high-specificity analysis raykolgroup.com.
Key HRMS Parameters for 3,4-Dichloroaniline Analysis:
| Parameter | Description |
| Precursor Ion (m/z) | The exact mass of the molecular ion of 3,4-dichloroaniline. |
| 13C6-Internal Standard (m/z) | The exact mass of the molecular ion of this compound. |
| Product Ions (m/z) | Specific fragment ions of 3,4-dichloroaniline used for confirmation. |
| Mass Resolution | Typically >10,000 to ensure high specificity. |
| Mass Accuracy | Generally within 5 ppm to confirm elemental composition. |
Role of Derivatization in GC-MS Methods
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. However, polar compounds like 3,4-dichloroaniline often exhibit poor chromatographic behavior, leading to peak tailing and reduced sensitivity. Derivatization is a chemical modification process employed to convert such analytes into less polar, more volatile, and thermally stable derivatives, thereby improving their chromatographic properties.
For the analysis of dichloroanilines, derivatization with reagents such as heptafluorobutyric anhydride (HFBA) is a common practice raykolgroup.com. This reaction targets the primary amine group of the aniline (B41778), replacing the active hydrogens with a bulky, non-polar group. The resulting derivative is more amenable to GC analysis, leading to sharper peaks and improved separation from matrix components.
The incorporation of this compound as an internal standard in this workflow is critical. It is added to the sample prior to the derivatization step and undergoes the same chemical reaction as the native 3,4-DCA. This ensures that any variability or incomplete derivatization is accounted for, leading to more accurate quantification. The mass difference between the derivatized analyte and the derivatized internal standard allows for their distinct detection by the mass spectrometer.
Common Derivatization Agents for Amines in GC-MS:
| Derivatizing Agent | Abbreviation | Derivative Formed |
| Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl amide |
| N-Methyl-bis(trifluoroacetamide) | MBTFA | Trifluoroacetyl amide |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl derivative |
Sample Preparation and Extraction Methods
Effective sample preparation is paramount for accurate and reliable analysis of 3,4-dichloroaniline in various matrices. The goal is to isolate the analyte from interfering components and concentrate it to a level suitable for instrumental analysis. The use of this compound as an internal standard from the very beginning of the sample preparation process is essential to correct for any losses that may occur during extraction and cleanup.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) Protocol
The QuEChERS method is a widely adopted sample preparation technique, particularly for the analysis of pesticide residues in food and agricultural products nih.govuniovi.esresearchgate.netscispace.com. It involves an initial extraction with an organic solvent, typically acetonitrile (B52724), followed by a partitioning step using salts to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup.
In the context of 3,4-dichloroaniline analysis, a typical QuEChERS protocol would involve homogenizing the sample, adding this compound as the internal standard, and then proceeding with the extraction and cleanup steps. The choice of sorbents in the d-SPE step is crucial and depends on the matrix. For instance, primary secondary amine (PSA) is used to remove organic acids, sugars, and fatty acids, while graphitized carbon black (GCB) is effective for removing pigments nih.gov.
A Generalized QuEChERS Workflow for 3,4-Dichloroaniline Analysis:
| Step | Procedure | Purpose |
| 1. Sample Homogenization | A representative portion of the sample is blended to achieve uniformity. | Ensures consistent and reproducible extraction. |
| 2. Internal Standard Spiking | A known amount of this compound is added to the homogenized sample. | Allows for accurate quantification by correcting for analyte loss. |
| 3. Extraction | Acetonitrile is added, and the sample is vigorously shaken. | To extract 3,4-dichloroaniline from the sample matrix. |
| 4. Salting Out | A mixture of salts (e.g., MgSO4, NaCl) is added to induce phase separation. | Separates the acetonitrile layer containing the analyte from the aqueous layer. |
| 5. Dispersive SPE (d-SPE) | An aliquot of the acetonitrile extract is mixed with a sorbent (e.g., PSA, C18, GCB). | To remove interfering matrix components. |
| 6. Analysis | The cleaned extract is analyzed by LC-MS/MS or GC-MS. | To identify and quantify 3,4-dichloroaniline. |
Studies have demonstrated good recoveries (typically 70-120%) and repeatability for 3,4-dichloroaniline in various matrices using the QuEChERS method nih.gov.
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a versatile and widely used technique for the selective extraction and concentration of analytes from liquid samples, including environmental water and biological fluids ucp.ptraykolgroup.comraykolgroup.comwebofproceedings.org. The principle of SPE is based on the partitioning of the analyte between a solid sorbent and the liquid sample.
For the extraction of 3,4-dichloroaniline from aqueous samples, a reversed-phase sorbent such as C18 is commonly used. The general procedure involves conditioning the SPE cartridge, loading the sample (to which this compound has been added), washing away interferences, and finally eluting the analyte and internal standard with a small volume of an organic solvent. This process not only cleans up the sample but also concentrates the analyte, leading to improved detection limits.
Typical SPE Protocol for 3,4-Dichloroaniline in Water Samples:
| Step | Procedure |
| 1. Cartridge Conditioning | The SPE cartridge is washed with an organic solvent (e.g., methanol) followed by water. |
| 2. Sample Loading | The water sample, spiked with this compound and with its pH adjusted, is passed through the cartridge. |
| 3. Washing | The cartridge is washed with a weak solvent to remove polar interferences. |
| 4. Elution | The retained 3,4-dichloroaniline and its labeled internal standard are eluted with a strong organic solvent (e.g., acetonitrile, ethyl acetate). |
| 5. Evaporation & Reconstitution | The eluate is evaporated to dryness and reconstituted in a suitable solvent for analysis. |
Research has shown that SPE is an effective method for the analysis of diuron (B1670789) and its degradate 3,4-dichloroaniline in environmental water samples, with recoveries ranging from 75% to 97% usgs.gov.
Hydrolysis Procedures for Metabolite Conversion in Biological Matrices
In biological systems, 3,4-dichloroaniline can be formed as a metabolite from the degradation of various pesticides, such as the herbicides propanil (B472794) and diuron mdpi.com. These parent compounds and their intermediate metabolites can exist as conjugates, which may not be directly detectable by standard analytical methods. To determine the total exposure to 3,4-dichloroaniline, a hydrolysis step is often necessary to convert these conjugated metabolites back to the parent aniline.
This is typically achieved through acid or alkaline hydrolysis. The sample is treated with a strong acid or base and heated to break down the conjugates. This compound is added prior to hydrolysis to account for both the efficiency of the hydrolysis reaction and any losses during subsequent extraction and analysis. Following hydrolysis, the sample is neutralized and then extracted using a suitable technique like liquid-liquid extraction or SPE.
The dissipation of propanil to 3,4-dichloroaniline in various environmental systems has been studied, indicating the importance of monitoring both the parent compound and its primary metabolite nih.gov. The use of an isotopically labeled internal standard is crucial for accurately quantifying the total 3,4-dichloroaniline present after the conversion of its precursors.
Environmental Fate and Transformation Studies of 3,4 Dichloroaniline
Degradation Pathways in Environmental Matrices
The environmental persistence and fate of 3,4-Dichloroaniline (B118046) (3,4-DCA), a xenobiotic compound originating from the degradation of several phenylurea herbicides, are of significant concern due to its toxicity. mdpi.comoup.com Microbial activity is a primary driver in the breakdown of this compound in soil and aquatic systems.
Microorganisms have evolved diverse metabolic strategies to utilize 3,4-DCA as a source of carbon and nitrogen, transforming it into less harmful substances. researchgate.netnih.gov The biodegradation process is influenced by the number and position of chlorine atoms on the aromatic ring, which affects the compound's toxicity and resistance to microbial attack. oup.comresearchgate.net The initial steps in the microbial degradation of 3,4-DCA typically involve dechlorination or oxidative reactions that prepare the molecule for the cleavage of its aromatic ring.
Dechlorination is a critical step in the detoxification of 3,4-DCA, involving the removal of one or both chlorine atoms from the aniline (B41778) ring. This process can occur under both anaerobic and aerobic conditions.
Under anaerobic conditions, reductive dechlorination is a key pathway. For instance, anaerobic microorganisms in pond sediment have been shown to dechlorinate 3,4-DCA to 3-chloroaniline (B41212) (3-CA). asm.org This transformation commenced after a lag period of three weeks and was completed within an additional five weeks. asm.org
In aerobic pathways, dechlorination can also be an initial step. The bacterium Acinetobacter baylyi strain GFJ2 degrades 3,4-DCA by first converting it to 4-chloroaniline (B138754) (4-CA). nih.govnih.gov This intermediate is then further metabolized. nih.gov Similarly, the degradation by Pseudomonas fluorescens strain 26-K is thought to proceed via dehalogenation to a monochloroaniline intermediate. researchgate.net Two potential pathways have been proposed for the complete breakdown following dechlorination: one route involves a second dechlorination of 4-CA to aniline, while the other involves the direct dioxygenation of 4-CA. nih.gov
Following initial modifications like dechlorination or hydroxylation, the aromatic ring of the resulting intermediate is cleaved, a pivotal step leading to complete mineralization. The intermediates are typically catechol or substituted catechols, such as 4,5-dichlorocatechol (B118185) or 4-chlorocatechol. mdpi.comnih.govumons.ac.be
Bacteria employ dioxygenase enzymes to catalyze the ring fission. Two primary routes for this cleavage are the ortho- and meta-cleavage pathways:
Ortho-cleavage pathway: In this pathway, catechol 1,2-dioxygenases cleave the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. nih.gov For example, 4,5-dichlorocatechol, an intermediate in the degradation of 3,4-DCA by Pseudomonas putida and Acinetobacter soli GFJ2, is further processed through this pathway. mdpi.comumons.ac.be
Meta-cleavage pathway: This involves the action of catechol 2,3-dioxygenases, which cleave the bond adjacent to one of the hydroxyl groups. High levels of chlorocatechol-2,3-dioxygenase activity have been observed in Pseudomonas fluorescens 26-K during the degradation of 3,4-DCA, indicating the operation of a meta-cleavage pathway. umons.ac.be
The specific pathway utilized often depends on the microbial strain and the nature of the substituents on the aromatic ring. nih.gov
A variety of bacteria capable of degrading 3,4-DCA have been isolated from contaminated environments. These microorganisms possess the specific enzymatic machinery required for the detoxification and mineralization of this compound. Strains from the genera Pseudomonas, Acinetobacter, Comamonas, Alcaligenes, and Sphingomonas are prominent among 3,4-DCA degraders. mdpi.comresearchgate.netnih.govnih.gov
The table below summarizes key microbial strains and their reported degradation pathways for 3,4-DCA.
| Microbial Strain | Initial Step | Key Intermediates | Ring Cleavage Pathway |
| Acinetobacter soli GFJ2 | Hydroxylation & Dehydrogenation | 4,5-Dichlorocatechol | Ortho-cleavage |
| Acinetobacter baylyi GFJ2 | Dechlorination | 4-Chloroaniline (4-CA), 4-Chlorocatechol | Ortho-cleavage |
| Pseudomonas putida | Oxidative Deamination | 4,5-Dichlorocatechol | Ortho-cleavage |
| Pseudomonas fluorescens 26-K | Dehalogenation & Hydroxylation | 3-Chloro-4-hydroxyaniline, 4-Amino-2-chlorophenol, Chlorocatechol | Meta-cleavage |
| Alcaligenes faecalis H1 | Oxidative Deamination | 4,5-Dichloropyrocatechol | Not specified |
| Brevundimonas diminuta INMI KS-7 | Not specified | 4,5-Dichloropyrocatechol, Dichloromuconic acid | Not specified |
| Sphingomonas sp. Y57 | Hydroxylation | 4,5-Dichlorocatechol | Not specified |
Complete mineralization is the ideal endpoint of biodegradation, where 3,4-DCA is entirely converted to benign inorganic products such as carbon dioxide (CO2), water, chloride ions (Cl-), and ammonium (B1175870) (NH4+). nih.gov Several studies have demonstrated the mineralization of 3,4-DCA by specific bacterial strains and mixed microbial communities.
A Pseudomonas sp. was shown to mineralize 15% of [14C]-labeled 3,4-DCA to 14CO2 within 10 days in the presence of 4-chloroaniline. researchgate.net In a study of a sediment-water system from a rice field with a history of herbicide use, a remarkably high mineralization rate of 23.1% of the applied 14C-3,4-DCA was observed after 56 days of incubation. researchgate.netnih.gov This suggests that the indigenous microbial community had adapted to degrade the pollutant efficiently. researchgate.netnih.gov
However, under certain conditions, the degradation can be incomplete, leading to the formation of persistent and sometimes more toxic metabolites. Minor metabolites identified during 3,4-DCA degradation include 3,4-dichloroacetanilide (3,4-DCAA) and 3,3′,4,4′-tetrachloroazobenzene (TCAB). researchgate.netnih.gov
Microbial communities in environments with a long history of contamination by herbicides that produce 3,4-DCA often exhibit an enhanced capacity for its degradation. This adaptation is a result of the selective pressure exerted by the pollutant, which favors the growth of microorganisms capable of utilizing it or co-metabolizing it.
Evidence for such adaptation was found in a study of sediment from a rice field with a decade-long history of treatment with the herbicide propanil (B472794). researchgate.netnih.gov The microbial community in this sediment showed a significantly higher mineralization rate for 3,4-DCA compared to previously published data for unacclimated systems. researchgate.netnih.gov
Furthermore, the process of co-metabolism can be stimulated. The mineralization of 3,4-DCA by a Pseudomonas putida strain was greatly enhanced by the presence of aniline. nih.gov This phenomenon, where the presence of a growth-supporting substrate (aniline) induces the enzymatic pathways needed to degrade a non-growth substrate (3,4-DCA), suggests a viable strategy for bioremediation. nih.gov Cross-acclimation has also been documented, where sediment acclimated to degrade dichlorophenols was able to rapidly dechlorinate 3,4-DCA without a lag phase, indicating that the induced enzymes had a broader substrate specificity. asm.org
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 3,4-DCA, key abiotic processes include photolysis, advanced oxidation, and reactions with environmental radicals.
Photolysis, or degradation by light, is a significant fate process for 3,4-DCA. The compound absorbs ultraviolet (UV) light within the ambient environmental spectrum, leading to its direct breakdown. nih.gov
In Aquatic Systems : The photolytic half-life of 3,4-DCA in water can be rapid. Under conditions simulating midday summer sunlight at a latitude of 40°N, the half-life was determined to be 3 hours. nih.gov Another study using UV light in the 300-400 nm range reported a half-life of approximately 8.7 hours in an aqueous solution. nih.gov The rate of photolysis is influenced by water chemistry; it is considerably more intense in water with a pH of 7.8 compared to distilled water (pH 5.6). nih.gov While natural waters contain substances that can attenuate light, photolysis rates are often faster than expected, suggesting sensitization or indirect photolysis mechanisms may be at play. nih.gov
In Adsorbed Phases and Field Conditions : Photolysis is also effective for 3,4-DCA adsorbed onto surfaces. Studies on both wet and dry adsorbed layers have confirmed degradation under artificial light and sunlight. nih.gov Under direct sunlight in field conditions, a rapid degradation of 85-90% was observed within 3 to 5 hours. nih.gov The process also occurs when the compound is under water, though the intensity decreases as the depth of the water layer increases. nih.gov
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures used to remove organic materials in water and wastewater. The degradation of 3,4-DCA has been studied using a novel dielectric barrier discharge (DBD) plasma reactor, a type of AOP. nih.gov
Research findings indicate that the degradation efficiency of 3,4-DCA increases with higher input power to the reactor, and the reaction follows pseudo-first-order kinetics. nih.gov The process is more effective in acidic conditions. The addition of iron ions (Fe²⁺ or Fe³⁺) dramatically enhances the degradation efficiency and the removal rate of total organic carbon (TOC). nih.gov The role of hydrogen peroxide (H₂O₂) is concentration-dependent, as its presence can either accelerate or inhibit the degradation of 3,4-DCA. nih.gov
In the atmosphere, 3,4-DCA exists primarily in the vapor phase and is subject to degradation by reacting with photochemically-produced hydroxyl radicals (•OH). nih.gov The estimated rate constant for this vapor-phase reaction is 2.21 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 17 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov
Metabolite Identification and Characterization during Degradation
The degradation of 3,4-DCA results in the formation of various intermediate compounds, the identities of which depend on the specific degradation process.
Photolytic Metabolites : In a solution of water and methanol, photolysis of 3,4-DCA yielded metabolites such as p-chloroaniline, aniline, 3,3',4,4'-tetrachloroazoxybenzene, and hydrazobenzene (B1673438). nih.gov The primary direct photolysis products identified in distilled water are 2-chloro-5-aminophenol (B42359) (accounting for over 78% conversion) and 3-chloroaniline. nih.gov
Metabolites from Advanced Oxidation : The degradation of 3,4-DCA via a dielectric barrier discharge plasma reactor produced several intermediates. These include 1,2-dichlorobenzene, 2-chloro-1,4-benzoquinone, 3,4-dichlorophenyl isocyanate, 2-chlorohydroquinone, 3,4-dichloronitrobenzene, and 3,4-dichlorophenol. nih.gov The complete mineralization of the compound was indicated by the detection of simpler organic acids like acetic acid, formic acid, and oxalic acid, as well as chloride ions. nih.gov
Metabolites in Sediment-Water Systems : In studies simulating environmental conditions over a longer period, different metabolites have been identified. In a 56-day incubation of ¹⁴C-labeled 3,4-DCA in a sediment-water system, minor metabolites were identified as 3,4-dichloroacetanilide (3,4-DCAA) and 3,3',4,4'-tetrachloroazobenzene (B1205647) (TCAB). nih.govresearchgate.net
The table below summarizes the identified metabolites from various degradation processes.
| Degradation Process | Identified Metabolites |
| Photolysis (Water/Methanol) | p-chloroaniline, aniline, 3,3',4,4'-tetrachloroazoxybenzene, hydrazobenzene nih.gov |
| Photolysis (Distilled Water) | 2-chloro-5-aminophenol, 3-chloroaniline nih.gov |
| Advanced Oxidation (DBD Plasma) | 1,2-dichlorobenzene, 2-chloro-1,4-benzoquinone, 3,4-dichlorophenyl isocyanate, 2-chlorohydroquinone, 3,4-dichloronitrobenzene, 3,4-dichlorophenol, acetic acid, formic acid, oxalic acid nih.gov |
| Sediment-Water System Incubation | 3,4-dichloroacetanilide (3,4-DCAA), 3,3',4,4'-tetrachloroazobenzene (TCAB) nih.govresearchgate.net |
Transport and Distribution in Environmental Compartments
The movement and ultimate fate of 3,4-DCA in the environment are heavily influenced by its interactions with different environmental media, particularly soil and sediment.
Sediments act as a primary sink for many xenobiotics, including 3,4-DCA. nih.govresearchgate.net The compound's tendency to adsorb to particulate matter governs its distribution between water and solid phases.
Adsorption and Mobility : 3,4-DCA is expected to have moderate mobility in soil, with a reported soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 195. nih.gov This value suggests that when released into water, 3,4-DCA will adsorb to suspended solids and sediment. nih.gov
Binding to Humic Substances : In soil, 3,4-DCA can form covalent bonds with humic materials. nih.gov This process significantly reduces its mobility and bioavailability. The binding occurs in two stages: an initial rapid and reversible interaction, followed by a slower, much less reversible reaction that tightly sequesters the compound. nih.gov
Distribution in Sediment-Water Studies : A detailed study using ¹⁴C-labeled 3,4-DCA in a sediment-water system from a rice field provided quantitative data on its distribution. nih.govresearchgate.net After a 56-day incubation period, the majority of the radioactivity was found in the sediment, with a much smaller fraction remaining in the water or having been mineralized. nih.govresearchgate.net
The following table summarizes the distribution of ¹⁴C after 56 days of incubation in a sediment-water system. nih.gov
| Environmental Compartment | Percentage of Applied ¹⁴C |
| Water Phase | 1.30% |
| Sediment Phase (Total) | 60.8% |
| Non-Extractable Residues (NER) | 53.3% (of the 60.8% in sediment) |
| Mineralized (¹⁴CO₂) | 23.1% |
The high percentage of the compound found in the sediment phase, particularly as non-extractable residues (NER), confirms that 3,4-DCA binds strongly to sediment components. nih.govresearchgate.net These NERs were further associated with various organic matter fractions, including humic acids, fulvic acids, and humin. nih.govresearchgate.net
Leaching Potential to Groundwater
The potential for 3,4-Dichloroaniline-13C6 to move through the soil profile and contaminate groundwater is influenced by several factors, primarily its adsorption to soil particles. The compound is expected to have moderate mobility in soil. nih.gov This assessment is based on its soil organic carbon-water partitioning coefficient (Koc), a key indicator of a chemical's tendency to bind to soil organic matter. A Koc value of 195 suggests a moderate potential for movement. nih.gov
However, the mobility of 3,4-DCA can be significantly limited by its tendency to form strong, covalent bonds with humic substances in the soil. nih.gov This process occurs in two stages: an initial, rapid, and reversible binding, followed by a slower, much less reversible reaction. nih.gov Once covalently bound, the compound is tightly adsorbed, and leaching is not generally expected to occur. nih.gov Despite this binding mechanism, 3,4-DCA is considered a relatively mobile compound that can spread into the natural environment, and herbicides based on it have the potential to leach into groundwater. nih.gov
Soil Mobility and Leaching Parameters
| Parameter | Value | Interpretation | Source |
|---|---|---|---|
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 195 | Moderate Mobility | nih.gov |
| Groundwater Ubiquity Score (GUS) Leaching Potential Index | 2.00 | Transition State | herts.ac.uk |
Volatilization from Aqueous Systems
Volatilization, the process of a chemical moving from a liquid phase to a gas phase, is considered an important environmental fate process for this compound from moist soil and water surfaces. nih.gov The compound's tendency to volatilize from water is predicted by its Henry's Law constant, which is estimated to be 1.46 x 10⁻⁵ atm-m³/mol. nih.gov This value indicates that volatilization from water surfaces is an expected pathway. nih.gov
Conversely, some research has found no evidence of volatilization under certain conditions, and the compound is generally characterized by low volatility. nih.gov The vapor pressure of 3,4-DCA is 6.32 x 10⁻³ mm Hg at 25°C, which suggests that if released to air, it will exist solely in the vapor phase. nih.gov
Properties Related to Volatilization
| Parameter | Value | Condition | Source |
|---|---|---|---|
| Henry's Law Constant | 1.46 x 10⁻⁵ atm-m³/mol | Estimated | nih.gov |
| Vapor Pressure | 6.32 x 10⁻³ mm Hg | 25°C | nih.gov |
Persistence and Environmental Half-lives
This compound is considered a persistent compound in the environment. nih.gov Its persistence varies significantly across different environmental compartments such as air, water, soil, and sediment, and is highly dependent on environmental conditions.
In the Atmosphere: In the vapor phase, 3,4-DCA is degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this atmospheric reaction is 17 hours. nih.gov
In Soil: Biodegradation in soil is not a significant degradation pathway. nih.gov In one study, only 2.1% of the compound decomposed in incubated crop soil over 119 days. nih.gov The formation of covalent bonds with soil organic matter contributes to its persistence in this compartment. nih.gov
In Water: In aquatic systems, 3,4-DCA is expected to adsorb to suspended solids and sediment. nih.gov It undergoes photolysis in surface water, with a reported half-life of 18 days. nih.gov However, it is not readily or inherently biodegradable in water. researchgate.net Laboratory studies using marine plankton communities showed no biodegradation.
In Sediment: The compound exhibits very high persistence in sediment. researchgate.net It can bioaccumulate in groundwater sediments due to a very slow degradation rate, with a reported half-life of up to 1000 days. nih.gov However, one study on sediment from a rice field with a history of herbicide use found a surprisingly high mineralization rate, suggesting that the microbial community had adapted over time to degrade the compound more effectively.
Environmental Half-life of 3,4-Dichloroaniline
| Environmental Compartment | Process | Half-life (DT₅₀) | Source |
|---|---|---|---|
| Atmosphere | Reaction with Hydroxyl Radicals | 17 hours (estimated) | nih.gov |
| Surface Water | Photolysis | 18 days | nih.gov |
| Groundwater Sediment | Biodegradation | ~1000 days | nih.gov |
| Crop Soil | Biodegradation | Very slow (>119 days for 98% to remain) | nih.gov |
Biomonitoring and Exposure Assessment Using 3,4 Dichloroaniline 13c6
Human Exposure Assessment and Biomarker Applications
Human exposure to certain herbicides can be assessed by measuring their metabolites in biological fluids. 3,4-DCA is a known metabolite of several widely used herbicides, and its presence in the human body is an indicator of exposure to these parent compounds. The use of 3,4-Dichloroaniline-13C6 as an internal standard in these analytical methods significantly enhances the accuracy and reliability of the results.
Quantification in Biological Fluids
The precise measurement of 3,4-DCA in human biological samples, such as urine, is a cornerstone of assessing exposure to precursor herbicides. Advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for this purpose, and the use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate quantification.
One study detailed a method for analyzing 3,5-dichloroaniline (B42879) (a related compound) in human urine using LC-MS/MS, where [13C6]-labeled 3,4-DCA was successfully used as an internal standard. This demonstrates the applicability of 13C-labeled 3,4-DCA in methods for quantifying dichloroaniline isomers in human urine researchgate.net. The method showed good precision and linearity over a concentration range of 0.1 to 200 ng/mL, with a detection limit of 0.1 ng/mL researchgate.net. While some methods have used other internal standards like 4-chloro-2-methylaniline (B164923) for the determination of 3,4-DCA in urine, the principle of using an internal standard to ensure accuracy is consistently applied frontiersin.orgnih.gov.
Table 1: Analytical Method for Dichloroaniline in Human Urine Using [13C6]-3,4-DCA Internal Standard
| Parameter | Details |
| Analyte | 3,5-Dichloroaniline |
| Internal Standard | [13C6]-3,4-Dichloroaniline |
| Matrix | Human Urine |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Quantification Range | 0.1 - 200 ng/mL |
| Limit of Detection | 0.1 ng/mL |
Metabolic Formation from Precursor Compounds in Organisms
3,4-Dichloroaniline (B118046) is a primary metabolite of several widely used herbicides, including propanil (B472794) and the phenylurea herbicides diuron (B1670789) and linuron (B1675549). When these herbicides are absorbed by organisms, they can be metabolized to form 3,4-DCA nerc.ac.ukmdpi.com. Therefore, the detection of 3,4-DCA in human or animal tissues and fluids serves as a reliable biomarker of exposure to these parent compounds.
Studies have shown that 3,4-DCA is formed from the breakdown of these herbicides in both soils and plants waterquality.gov.au. This metabolic transformation is a key consideration in exposure assessment, as the toxicity of 3,4-DCA can sometimes be greater than that of the parent herbicide. While direct studies using this compound to trace the metabolic fate of these precursors were not found, the established metabolic pathways confirm that exposure to these herbicides leads to the presence of 3,4-DCA in organisms. The use of isotopically labeled standards is a common practice in metabolism studies to accurately quantify the formation of metabolites.
Wastewater-Based Epidemiology for Community Exposure Monitoring
Wastewater-based epidemiology (WBE) has emerged as a valuable tool for assessing community-wide exposure to various chemicals, including pesticides and their metabolites mdpi.com. By analyzing wastewater for specific biomarkers, researchers can estimate the collective exposure of a population. 3,4-DCA is a suitable biomarker for monitoring community exposure to herbicides like diuron and propanil.
The application of WBE for pesticides involves measuring the concentration of their metabolites in raw wastewater. This data, combined with the flow rate of the wastewater and the size of the population served by the treatment plant, can be used to back-calculate the average exposure to the parent pesticides within that community mdpi.com. The accuracy of these measurements relies on sensitive and specific analytical methods, where the use of isotopically labeled internal standards such as this compound is instrumental in ensuring the reliability of the quantitative data. This approach provides a non-invasive and comprehensive overview of public health trends related to pesticide exposure.
Environmental Monitoring and Contaminant Surveillance
The presence of 3,4-DCA in the environment is a concern due to its potential toxicity and its origin from the degradation of common herbicides. Monitoring its levels in various environmental compartments, such as food and water, is essential for assessing environmental contamination and potential human exposure routes.
Detection in Food Products
3,4-DCA can be present as a residue in food products due to the use of precursor herbicides in agriculture. Analytical methods have been developed to detect and quantify 3,4-DCA in various food matrices.
A study on the determination of linuron and its metabolite 3,4-DCA in meat and meat products utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an internal standard method for quantification researchgate.netnih.govresearchgate.net. The method demonstrated good linearity and recovery, with a limit of detection of 5 µg/kg and a limit of quantification of 10 µg/kg for 3,4-DCA nih.govresearchgate.net. Another study developed a sensitive HPLC-MS/MS method for the simultaneous determination of 3,4-DCA and 3,5-DCA residues in chives researchgate.netnih.govmdpi.comwaterquality.gov.au. This method had a limit of detection of 0.6 µg/kg and a limit of quantification of 2.0 µg/kg for 3,4-DCA researchgate.netnih.govmdpi.comwaterquality.gov.au. The use of isotope dilution analysis with this compound as an internal standard is a key technique for ensuring the accuracy of such measurements in complex food matrices.
Table 2: Detection of 3,4-DCA in Food Products
| Food Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Meat and Meat Products | LC-MS/MS | 5 µg/kg | 10 µg/kg |
| Chives | HPLC-MS/MS | 0.6 µg/kg | 2.0 µg/kg |
Presence in Wastewater and Surface Waters
As a degradation product of widely used herbicides, 3,4-DCA is frequently detected in various water sources, including wastewater and surface waters nih.gov. Its presence in these environments can result from agricultural runoff and discharges from industrial and municipal wastewater treatment plants nih.gov.
Monitoring programs have established analytical methods for the determination of propanil and 3,4-DCA in surface and drinking water using LC-MS/MS nerc.ac.ukepa.gov. One such method reported a limit of detection for 3,4-DCA of 0.0394 µg/L in drinking water and 0.0374 µg/L in surface water nerc.ac.ukepa.gov. The Australian and New Zealand Guidelines for Fresh and Marine Water Quality have set a high-reliability trigger value of 3 µg/L for 3,4-DCA in freshwater to protect 95% of species waterquality.gov.au. The use of this compound as an internal standard in these monitoring studies is crucial for generating the accurate and precise data needed for environmental risk assessment and regulatory compliance.
Toxicological Research Mechanisms
Cellular and Subcellular Mechanisms of Action
3,4-DCA exerts its toxicity through various cellular and subcellular mechanisms. A primary effect is the formation of methemoglobin, which impairs oxygen transport in the blood. oecd.org In vitro studies using rat liver and kidney slices have suggested that 3,4-DCA has the potential for hepatotoxicity and nephrotoxicity. oecd.org The compound is known to interfere with processes at the cellular membrane level. mdpi.com
3,4-DCA significantly impacts metabolic pathways, primarily through oxidative stress and interference with enzymatic activities. In crucian carp, exposure to 3,4-DCA led to a notable induction of superoxide (B77818) dismutase (SOD) activity and an increase in malondialdehyde (MDA) concentration, indicating lipid peroxidation. nih.gov Concurrently, a decrease in glutathione (B108866) (GSH) and nitric oxide (NO) concentrations, along with inhibition of nitric oxide synthase (NOS) activity, was observed. nih.gov These findings suggest that 3,4-DCA disrupts the antioxidant defense system, leading to cellular damage. nih.gov In aquatic organisms, anilines, including 3,4-DCA, are known to inhibit metabolic pathways associated with the unspecific cell membrane. mdpi.com
Formation of Reactive Metabolites and Their Roles
The biotransformation of 3,4-DCA is a critical step in its toxicity, leading to the formation of reactive metabolites. The metabolism of its parent compound, the herbicide propanil (B472794), involves hydrolysis to 3,4-DCA, which is then further metabolized to N-hydroxy-3,4-dichloroaniline. oup.com This N-hydroxylated metabolite is particularly reactive and is considered a primary mediator of the hematotoxic effects observed, such as methemoglobinemia and hemolytic anemia. oup.com The N-hydroxy-3,4-dichloroaniline can be oxidized by hemoglobin to form 3,4-dichloronitrosobenzene and methemoglobin. oup.com
In vitro studies with rainbow trout hepatocytes have been instrumental in identifying such reactive intermediates. While in vivo studies primarily detected the glucuronide conjugate of 2,4-dichloroaniline (B164938) (a related compound), in vitro systems revealed the formation of a hydroxylamine (B1172632) reactive metabolite, which is often difficult to detect in whole-organism studies. nih.gov This highlights the importance of in vitro models for understanding the formation and role of reactive metabolites in the toxicity of dichloroanilines.
Genotoxicity and Mutagenicity Studies
3,4-DCA has demonstrated genotoxic potential in various studies. In male mice, oral administration of 3,4-DCA resulted in a significant, dose-dependent increase in the frequency of both structural and numerical chromosomal aberrations in bone marrow cells and spermatocytes. researchgate.netidosi.org This suggests that 3,4-DCA can induce damage at the chromosome level in both somatic and germ cells. researchgate.net Additionally, a significant increase in the count of abnormal spermatozoa was observed in treated mice, indicating its potential to affect reproductive genetics. researchgate.netidosi.org
However, results from bacterial mutagenicity assays have been less consistent. While some studies suggest potential genotoxic effects, 3,4-DCA did not induce gene mutations in several bacterial tests conducted according to OECD guidelines. oecd.orgnih.gov It also tested negative for gene mutations and chromosomal aberrations in in vitro tests with Chinese Hamster Ovary (CHO) cells. oecd.org This discrepancy suggests that the genotoxicity of 3,4-DCA may be mediated by mechanisms other than direct DNA mutation, such as chromosomal damage or instability. researchgate.net
| Genotoxicity Study Type | Test System | Finding |
| Chromosomal Aberration Assay | Male Mice (in vivo) | Significant increase in structural and numerical aberrations in bone marrow and spermatocytes. researchgate.netidosi.org |
| Sperm Abnormality Test | Male Mice (in vivo) | Significant increase in the count of abnormal spermatozoa. researchgate.netidosi.org |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Negative for gene mutations in several studies. oecd.orgnih.gov |
| In Vitro Mammalian Cell Gene Mutation Test | Chinese Hamster Ovary (CHO) cells | Negative for gene mutations. oecd.org |
| In Vitro Mammalian Chromosome Aberration Test | Chinese Hamster Ovary (CHO) cells | Negative for chromosomal aberrations. oecd.org |
Endocrine Disruption Potentials and Underlying Mechanisms
There is substantial evidence that 3,4-DCA acts as an endocrine-disrupting chemical (EDC), particularly affecting reproductive and hormonal systems. nih.gov One of the primary mechanisms of its endocrine-disrupting activity is its function as an androgen receptor (AR) antagonist. mdpi.comnih.gov 3,4-DCA competes with testosterone (B1683101) for binding to the AR, which can disrupt normal androgen-regulated processes. mdpi.com
Studies in various fish species have demonstrated the reproductive toxicity of 3,4-DCA. In Javanese medaka, exposure to 3,4-DCA affected fecundity and fertilization and led to alterations in the structure and development of both male and female gonads. mdpi.comnih.gov These effects are consistent with endocrine disruption. nih.gov Similarly, in zebrafish, 3,4-DCA has been shown to interfere with hormonal activities and ovulation. nih.gov The compound's ability to disrupt reproductive and endocrine processes has been noted in numerous aquatic organisms. mdpi.com The non-monotonic dose-response patterns observed in some studies are also characteristic of endocrine disruptors. nih.gov
| Organism | Observed Endocrine-Disrupting Effects | Proposed Mechanism |
| Javanese Medaka (Oryzias javanicus) | Affected fecundity and fertilization; altered gonad structure and development. mdpi.comnih.gov | Endocrine disruption, potentially via androgen receptor antagonism. nih.gov |
| Zebrafish (Danio rerio) | Interference with hormonal activities and ovulation. nih.gov | Androgen receptor antagonism. mdpi.com |
| Three-spined Stickleback (Gasterosteus aculeatus) | Affected secondary sex characteristics (male color intensity, courtship behavior). mdpi.com | Androgen receptor antagonism. mdpi.com |
Immunotoxicological Effects and Mechanisms of Sensitization
3,4-DCA has been shown to exert immunotoxic effects, influencing both humoral and cellular immunity. Studies in mice have compared the immunotoxicity of 3,4-DCA with its parent compound, propanil. While propanil showed a more potent effect, high doses of 3,4-DCA also caused a significant reduction in T-dependent antibody production. nih.gov Interestingly, both compounds displayed a differential, dose-dependent effect on T-independent antibody responses, with lower doses causing an increase and higher doses causing a reduction in antibody-producing cells. nih.gov
Regarding cellular immunity, 3,4-DCA significantly decreased natural killer (NK) cell activity in mice. nih.gov In contrast, cytotoxic T lymphocyte (CTL) activity remained unaffected, suggesting that T cells are relatively resistant to the effects of 3,4-DCA, while other immune cells like NK cells are more sensitive. nih.gov Furthermore, 3,4-DCA has been identified as a skin sensitizer (B1316253) in guinea pig studies, indicating its potential to elicit allergic contact dermatitis. oecd.org
| Immune Parameter | Effect of 3,4-DCA Exposure in Mice |
| T-Dependent Antibody Production | Significant reduction only at high doses. nih.gov |
| T-Independent Antibody Production | Biphasic effect: increase at lower doses, reduction at higher doses. nih.gov |
| Natural Killer (NK) Cell Activity | Significant decrease. nih.gov |
| Cytotoxic T Lymphocyte (CTL) Activity | Unaffected. nih.gov |
| Spleen Weight and Cellularity | Significant increase at high doses. nih.gov |
Advanced Mechanistic Studies Employing Isotopic Labeling
Tracing Metabolic Pathways and Biotransformation Kinetics
The incorporation of a stable isotope label, such as 13C, into the aromatic ring of 3,4-dichloroaniline (B118046) allows for the unambiguous tracking of the compound and its metabolites through complex biological and environmental matrices. This approach, often referred to as Stable Isotope Probing (SIP), enables researchers to follow the metabolic fate of 3,4-DCA and determine the rates of its biotransformation.
One of the primary applications of 3,4-Dichloroaniline-13C6 is in identifying the microorganisms responsible for its degradation in contaminated environments. In a typical SIP study, a soil or sediment sample is amended with 13C-labeled DCA. Microorganisms that utilize the labeled compound as a carbon source will incorporate the 13C into their cellular components, such as DNA, RNA, and phospholipids (B1166683). By extracting and analyzing these biomarkers, researchers can identify the specific microbial populations actively degrading the contaminant nih.govmicrobe.commdpi.com.
For instance, studies on aniline (B41778), the parent compound of DCA, have successfully used 13C-labeled aniline to identify active degrading bacteria in various contaminated sites nih.govmdpi.com. While specific studies employing this compound for this purpose are not yet widely published, the principle remains the same. The identification of key degrader organisms is crucial for developing effective bioremediation strategies.
Furthermore, the use of isotopically labeled 3,4-DCA facilitates the identification of its metabolic products. As the parent compound is transformed, the 13C label is carried over to its various metabolites. This allows for their confident identification using techniques like mass spectrometry, even at very low concentrations. A study using 14C-labeled 3,4-DCA in a sediment-water system identified 3,4-dichloroacetanilide (3,4-DCAA) and 3,3',4,4'-tetrachloroazobenzene (B1205647) (TCAB) as minor metabolites nih.gov. The use of this compound would provide even greater resolution in identifying and quantifying such transformation products.
The kinetics of biotransformation can also be precisely determined using this compound. By monitoring the disappearance of the labeled parent compound and the appearance of labeled metabolites over time, researchers can calculate degradation rates and half-lives under various environmental conditions. Studies on the degradation of unlabeled 3,4-DCA have shown that it can follow pseudo-first-order kinetics in various systems nih.govnih.govresearchgate.net. The use of the 13C labeled compound would enhance the accuracy of these kinetic measurements by minimizing interference from background organic matter. In a study on zebrafish embryos, the dissipation of 3,4-DCA was observed to increase over time, suggesting biotransformation as a key factor mdpi.com.
Table 1: Key Findings from Metabolic Pathway and Biotransformation Kinetics Studies
| Study Focus | Isotopically Labeled Compound Used (or related) | Key Findings | Organism/System | Reference |
|---|---|---|---|---|
| Identification of Aniline-Degrading Bacteria | 13C-Aniline | Identified specific bacterial taxa (e.g., Armatimonadetes sp., Thauera sp., Delftia sp.) responsible for aniline degradation in different pH environments. | Contaminated soil and sediment cultures | nih.gov |
| Fate of 3,4-DCA in Sediment-Water System | 14C-3,4-DCA | Identified 3,4-dichloroacetanilide and 3,3',4,4'-tetrachloroazobenzene as metabolites. Determined a high mineralization rate. | Rice field sediment-water system | nih.gov |
| Biotransformation in Zebrafish Embryos | 3,4-DCA (unlabeled) | Dissipation rates increased over time, indicating biotransformation as a significant process. | Danio rerio (Zebrafish) embryos | mdpi.com |
Investigation of Kinetic Isotope Effects (KIE) in Degradation Reactions
Kinetic Isotope Effects (KIEs) are changes in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The magnitude of the KIE can provide valuable information about the reaction mechanism, particularly the rate-determining step. In the context of 3,4-dichloroaniline degradation, the use of this compound allows for the investigation of carbon KIEs.
During a degradation reaction, molecules containing the lighter isotope (12C) typically react slightly faster than those containing the heavier isotope (13C). This results in an enrichment of the heavier isotope in the remaining reactant pool as the reaction progresses. By measuring the change in the 13C/12C ratio of the undegraded 3,4-DCA over time, the KIE can be calculated. This technique is known as Compound-Specific Isotope Analysis (CSIA).
While specific studies on the KIE of this compound degradation are limited, research on other chloroaniline isomers provides valuable insights. For instance, a study on the aerobic biodegradation of 2,3-dichloroaniline (B127971) found negligible carbon isotope fractionation chemrxiv.org. This suggests that the initial enzymatic attack on the aromatic ring may not be the rate-limiting step in its degradation. In contrast, a study on the dioxygenation of aniline showed a normal carbon isotope enrichment acs.org.
The magnitude of the KIE can help to distinguish between different degradation pathways. For example, a significant KIE would be expected if the cleavage of a C-C or C-N bond in the aromatic ring is the rate-determining step. Conversely, a small or negligible KIE might indicate that other processes, such as transport into the cell or initial binding to an enzyme, are rate-limiting.
Table 2: Kinetic Isotope Effects in the Degradation of Chloroanilines and Related Compounds
| Compound | Degradation Process | Isotope Effect (εC) | Implication | Reference |
|---|---|---|---|---|
| 2,3-Dichloroaniline | Aerobic Biodegradation | Negligible | Initial dioxygenation may not be the rate-limiting step. | chemrxiv.org |
| Aniline | Dioxygenation by Burkholderia sp. | -0.6 ± 0.1‰ | Normal carbon isotope enrichment observed. | acs.org |
| Benzoylformate | Enzymatic Decarboxylation | Significant 13C KIE | Decarboxylation is a partially rate-determining step. | nih.gov |
Elucidation of Reaction Mechanisms in Environmental and Biological Systems
The combination of metabolite identification and KIE studies using this compound provides a powerful approach to elucidate the detailed reaction mechanisms of its degradation in both environmental and biological systems. By tracing the path of the 13C atoms from the parent compound to its final degradation products, the sequence of enzymatic reactions can be reconstructed.
For example, different initial enzymatic attacks on the 3,4-DCA molecule, such as hydroxylation, dehalogenation, or dioxygenation, would lead to distinct patterns of 13C distribution in the resulting metabolites. The identification of specific intermediates is crucial for confirming the operative degradation pathway. Research on the degradation of 3,4-DCA by Pseudomonas fluorescens suggested a pathway involving dehalogenation and hydroxylation of the aromatic ring, followed by ring cleavage nih.gov. The use of this compound in such studies would allow for the definitive confirmation of these proposed intermediates.
In a broader context, understanding the reaction mechanisms is essential for predicting the environmental fate of 3,4-DCA and for designing effective remediation technologies. For example, if the initial step is an aerobic dioxygenation, then bioremediation strategies would need to ensure the presence of oxygen. Conversely, if reductive dehalogenation is a key mechanism, anaerobic conditions would be more favorable.
Table 3: Proposed Degradation Pathways and Intermediates of 3,4-Dichloroaniline
| Organism/System | Proposed Initial Step | Key Intermediates | Reference |
|---|---|---|---|
| Pseudomonas fluorescens 26-K | Dehalogenation and Hydroxylation | 3-chloro-4-hydroxyaniline | nih.gov |
| Acinetobacter soli GFJ2 | Conversion to 4,5-dichlorocatechol (B118185) | 4,5-dichlorocatechol | mdpi.com |
| Dielectric Barrier Discharge Plasma Reactor | Multiple pathways including hydroxylation and dechlorination | 1,2-dichlorobenzene, 2-chloro-1,4-benzoquinone, 3,4-dichlorophenol | nih.gov |
Research Gaps and Future Directions for 3,4 Dichloroaniline 13c6 Studies
Development of Novel Synthesis Routes for Economical Production of Labeled Analogues
The widespread use of 3,4-dichloroaniline-13C6 in environmental and toxicological research is often limited by the high cost of its synthesis. The current multistep synthetic approaches for producing uniformly 13C-labeled aromatic compounds are frequently complex and expensive. A significant research gap exists in the development of more economical and efficient synthetic routes.
Future research should focus on:
Cost-Effective 13C Sources: Investigating the use of cheaper and more fundamental 13C sources is crucial. For instance, methods utilizing 13C elemental carbon to produce versatile building blocks like calcium carbide (Ca¹³C₂) which can then be used to generate labeled acetylene, offer a promising path to more affordable labeled organic molecules researchgate.net.
Overcoming the economic barriers to the production of this compound will enable more extensive and routine use in crucial monitoring and research applications.
Refinement of Analytical Methods for Ultra-Trace Level Detection in Complex Matrices
Detecting and quantifying 3,4-DCA at ultra-trace levels in complex environmental matrices like soil, sediment, and biological tissues is a significant analytical challenge azolifesciences.comymerdigital.com. A primary obstacle is the "matrix effect," where co-extracted substances interfere with the ionization process in mass spectrometry, leading to inaccurate quantification through ion suppression or enhancement chromatographyonline.comnih.govnebiolab.comtandfonline.com.
While the use of stable isotope-labeled internal standards like this compound is the gold standard for correcting these matrix effects, future research is needed to refine these methods further chromatographyonline.comnebiolab.comlibios.fr. Key areas for advancement include:
Advanced Instrumentation: Leveraging high-resolution mass spectrometry (HRMS) in conjunction with isotope dilution offers enhanced sensitivity and specificity, allowing for detection at parts-per-quadrillion levels in water and parts-per-trillion in tissue azolifesciences.comisotope.com. Further development and application of techniques like two-dimensional gas chromatography (GC×GC) can also help in analyzing complex mixtures azolifesciences.comijsrm.net.
Understanding Matrix Effects: Systematic studies are needed to better understand how different matrix components (e.g., humic acids in soil, phospholipids (B1166683) in biological tissues) specifically affect the ionization of 3,4-DCA and its 13C6 analogue nih.gov. This knowledge can lead to more effective sample preparation and cleanup protocols.
Multi-Analyte Methods: Developing robust methods for the simultaneous detection of 3,4-DCA and other related contaminants (e.g., parent herbicides, other chloroanilines) using a suite of 13C-labeled standards would provide a more comprehensive picture of contamination in a single analysis rsc.org.
The table below summarizes key analytical challenges and future research directions for the detection of 3,4-DCA.
| Analytical Challenge | Current Approach | Future Research Direction |
|---|---|---|
| Matrix Effects (Ion Suppression/Enhancement) | Use of 13C-labeled internal standards (e.g., 3,4-DCA-13C6) | Systematic studies on matrix-analyte interactions to optimize sample cleanup. |
| Low Environmental Concentrations | LC-MS/MS, GC-MS | Wider adoption of Isotope Dilution High-Resolution Mass Spectrometry (ID-HRMS). |
| Complex Sample Matrices (Soil, Tissue) | Extensive sample cleanup (e.g., SPE) | Development of advanced separation techniques like GCxGC and improved extraction methods. |
| Co-contaminant Analysis | Separate analytical runs for different compounds | Creation of validated, multi-analyte methods using a cocktail of labeled standards. |
In-depth Characterization of Specific Microbial Degradation Pathways and Enzymes
Bioremediation is a promising strategy for cleaning up environments contaminated with 3,4-DCA. While several bacterial strains capable of degrading dichloroanilines have been identified, the specific enzymatic pathways are not fully understood nih.govoup.com. The use of this compound in stable isotope probing (SIP) studies is a powerful tool to definitively identify the microorganisms actively degrading the pollutant in a complex microbial community and to trace the metabolic fate of the carbon atoms mdpi.com.
Future research should focus on:
Pathway Elucidation: Applying DNA-SIP with this compound to identify the key bacterial species responsible for its degradation in various environments (e.g., soil, sediment, activated sludge) mdpi.com. This allows for targeted isolation and genomic analysis of the key players.
Enzyme Identification and Characterization: Once key degraders are identified, proteomic and transcriptomic analyses can pinpoint the specific enzymes (e.g., dioxygenases, dehalogenases) involved in the initial attack on the aromatic ring and subsequent steps nih.govnih.gov.
Anaerobic Degradation: The fate of 3,4-DCA under anaerobic conditions, such as in deeper sediment layers, is particularly understudied. Isotopic tracers can help determine if reductive dechlorination or other transformations occur and identify the responsible microbial consortia asm.org.
The table below outlines known and potential degradation steps for 3,4-DCA that require further investigation using isotopic labeling.
| Degradation Step | Potential Enzyme Class | Role of 3,4-DCA-13C6 in Research |
|---|---|---|
| Initial Ring Oxidation | Dioxygenases | Tracing the 13C backbone into initial hydroxylated intermediates. |
| Dechlorination | Dehalogenases | Confirming the removal of chlorine atoms by tracking the formation of labeled monochloroaniline. |
| Acetanilide (B955) Formation | N-acetyltransferases | Verifying this pathway, as seen in Bacillus megaterium, by identifying the 13C-labeled acetanilide metabolite nih.gov. |
| Ring Cleavage | Catechol Dioxygenases | Following the 13C atoms into central metabolic pathways after the aromatic ring is opened. |
Comprehensive Assessment of Long-Term Environmental Fates and Bioavailability in Diverse Ecosystems
Understanding the long-term behavior of 3,4-DCA in the environment is crucial for accurate risk assessment. Studies using 14C-labeled 3,4-DCA have shown that it can persist in sediment-water systems, with a significant portion becoming non-extractable residues (NERs) bound to organic matter nih.govresearchgate.net. The use of stable, non-radioactive this compound offers a safer and equally powerful way to conduct long-term microcosm and field studies.
Key research gaps to be addressed include:
Formation and Bioavailability of NERs: Long-term studies are needed to quantify the rate of NER formation in different soil and sediment types. 3,4-DCA-13C6 can be used to trace the compound into specific organic matter fractions (e.g., humic acids, fulvic acids, humin) and to assess the potential for these bound residues to be released over time nih.govwur.nl.
Trophic Transfer and Bioaccumulation: While 3,4-DCA's bioconcentration has been studied, its movement through entire food webs is less understood nih.govresearchgate.net. Dosing model ecosystems with 3,4-DCA-13C6 would allow for precise measurement of its uptake, metabolism, and trophic transfer from primary producers to higher-level consumers.
Influence of Environmental Variables: The fate of 3,4-DCA is influenced by factors like pH, temperature, and microbial community composition. Isotope-labeled studies across a range of controlled environmental conditions are needed to develop more robust models of its persistence and behavior in diverse global ecosystems.
Mechanistic Toxicology Studies at Environmentally Relevant Concentrations
While the acute toxicity of 3,4-DCA is known to involve effects like methemoglobin formation, its chronic effects at low, environmentally relevant concentrations are less clear noaa.gov. Isotopic labeling is an indispensable tool for mechanistic toxicology, allowing researchers to trace the journey of a chemical from exposure to its ultimate molecular targets.
Future research directions include:
Toxicokinetics and Metabolism: Using this compound to conduct detailed absorption, distribution, metabolism, and excretion (ADME) studies in model organisms at low exposure levels musechem.com. This can help identify key metabolites and determine whether parent compound or metabolites are responsible for toxicity.
Identifying Covalent Adducts: A key mechanism of toxicity for many aromatic amines is the formation of covalent bonds with proteins and DNA. Highly sensitive mass spectrometry techniques can detect the unique mass signature of 13C6-labeled adducts, helping to identify the specific molecular targets of 3,4-DCA or its reactive metabolites.
Low-Dose Effects: Chronic exposure studies using labeled 3,4-DCA can help elucidate subtle, long-term toxicological endpoints that may not be apparent in standard acute toxicity tests researchgate.net. This is critical for assessing risks to ecosystems and human health from persistent environmental exposure.
Integration of Isotopic Tracing with Advanced Computational Modeling for Predictive Risk Assessment
Predictive environmental models are essential tools for assessing the risk of chemicals without exhaustive testing. However, the accuracy of these models depends on high-quality input data. The precise, quantitative data generated from studies using this compound can significantly enhance the power and reliability of these computational tools.
Future research should focus on integrating empirical data with computational models in the following ways:
Refining Fate and Transport Models: The degradation rates, sorption coefficients, and bioavailability data obtained from 13C tracer studies can be used to parameterize and validate environmental fate models, leading to more accurate predictions of environmental concentrations omicsonline.orgfrontiersin.org.
Predicting Biodegradation Pathways: Computational tools can predict potential biodegradation pathways for pollutants omicsonline.orgnih.gov. The actual pathways and metabolites identified in microbial degradation studies using 3,4-DCA-13C6 can be used to validate and improve the algorithms of these predictive models.
Quantitative Structure-Activity Relationship (QSAR) Models: Data on the toxicokinetics and metabolic pathways of 3,4-DCA, derived from tracer studies, can help refine QSAR models that predict the toxicity of other chloroanilines and related aromatic amines, reducing the need for extensive animal testing oup.com.
By combining the empirical power of isotopic tracing with the predictive capabilities of advanced computational modeling, a more robust and scientifically grounded framework for the risk assessment of 3,4-dichloroaniline (B118046) can be achieved.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the isotopic purity of 3,4-Dichloroaniline-13C6?
- Methodological Answer : Isotopic purity is typically verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
- MS : High-resolution MS (HRMS) distinguishes isotopic peaks, with detection limits as low as 0.1 ppm for 13C6-labeled compounds .
- NMR : 13C-NMR quantifies isotopic enrichment by comparing signal intensities of labeled vs. unlabeled carbons. For example, the absence of natural 12C signals in the aromatic region confirms >99% isotopic purity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact.
- Ventilation : Conduct experiments in a fume hood due to potential toxicity via inhalation (risk phrases: R23/24/25) .
- Waste Disposal : Collect in halogenated waste containers, adhering to EPA guidelines for chlorinated aromatic amines .
Advanced Research Questions
Q. How can researchers design experiments to study the environmental degradation pathways of this compound?
- Methodological Answer :
- Experimental Setup :
Spiked Environmental Matrices : Add 13C6-labeled compound to soil/water samples to track degradation via isotopic tracing.
LC-MS/MS Analysis : Use labeled internal standards (e.g., 13C6-analogs) to quantify degradation products and minimize matrix effects .
- Controls : Include unlabeled 3,4-Dichloroaniline to distinguish biotic vs. abiotic degradation mechanisms.
Q. How should researchers address contradictions in reported degradation half-lives of this compound across studies?
- Methodological Answer :
- Meta-Analysis Framework :
Data Harmonization : Normalize variables (pH, temperature, microbial activity) across studies using multivariate regression.
Isotopic Tracer Validation : Confirm whether discrepancies arise from unaccounted side reactions (e.g., photolysis vs. hydrolysis) .
- Reproducibility Checks : Replicate key studies using standardized OECD guidelines for chemical degradation testing .
Q. What strategies optimize LC-MS parameters for detecting this compound in trace-level environmental samples?
- Methodological Answer :
- Column Selection : Use a C18 column with 2.1 mm ID for high sensitivity.
- Ionization Mode : Electrospray ionization (ESI) in positive mode enhances signal for aromatic amines.
- Collision Energy Optimization : Adjust to 20–30 eV to balance fragmentation and parent ion stability .
Data Contradiction and Resolution
Q. Why do some studies report conflicting bioaccumulation factors (BAFs) for this compound in aquatic organisms?
- Methodological Answer :
- Source Analysis : Differences may stem from organism-specific metabolic pathways (e.g., cytochrome P450 activity in fish vs. invertebrates).
- Isotopic Dilution : Ensure uniform 13C6-labeling across test organisms to avoid variability in tracer uptake .
- QA/QC Protocols : Cross-validate BAFs using radiolabeled (14C) analogs for comparative kinetics .
Methodological Best Practices
Q. What steps ensure reproducible synthesis of this compound with high isotopic fidelity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
